molecular formula C7H8S2 B081605 Methyl phenyl disulfide CAS No. 14173-25-2

Methyl phenyl disulfide

Cat. No. B081605
CAS RN: 14173-25-2
M. Wt: 156.3 g/mol
InChI Key: LMSQHVXHZCNJEP-UHFFFAOYSA-N
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Description

Methyl phenyl disulfide is a chemical compound with the molecular formula C7H8S2 . It has a molecular weight of 156.268 . It is also known by other names such as Methyldisulfanylbenzene and methyl phenyl disulphide .


Synthesis Analysis

The synthesis of disulfides, including Methyl phenyl disulfide, often involves the oxidative coupling of thiols . Thiols are relatively readily oxidized by various oxidants to disulfides . Molecular oxygen is most commonly used as the highly atom-economical, non-toxic, and abundant oxidant for the oxidative coupling of thiols .


Molecular Structure Analysis

The molecular structure of Methyl phenyl disulfide can be represented by the InChI string: InChI=1S/C7H8S2/c1-8-9-7-5-3-2-4-6-7/h2-6H,1H3 . This structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Disulfide bonds and free thiol groups in both proteins and smaller organic molecules like glutathione can ‘trade places’ through a disulfide exchange reaction . This process is essentially a combination of two direct displacement (SN2 S N 2 -like) events, with sulfur atoms acting as nucleophile, electrophile and leaving group .


Physical And Chemical Properties Analysis

Methyl phenyl disulfide has a molecular weight of 156.268 . Its IUPAC Standard InChIKey is LMSQHVXHZCNJEP-UHFFFAOYSA-N .

Safety And Hazards

Methyl phenyl disulfide may cause skin and eye irritation . It may also cause respiratory irritation . It is very toxic to aquatic life . In case of contact with skin or eyes, it is recommended to wash thoroughly with plenty of water .

properties

IUPAC Name

(methyldisulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8S2/c1-8-9-7-5-3-2-4-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSQHVXHZCNJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSSC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065719
Record name Disulfide, methyl phenyl
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Molecular Weight

156.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

pale yellow liquid with powerful odour
Record name Methyl phenyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

62.00 to 65.00 °C. @ 2.00 mm Hg
Record name Methyl phenyl disulfide
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Solubility

insoluble in water; soluble in alcohol
Record name Methyl phenyl disulfide
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Density

1.145-1.150
Record name Methyl phenyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/474/
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Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Methyl phenyl disulfide

CAS RN

14173-25-2
Record name Methyl phenyl disulfide
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Record name Methyl phenyl disulfide
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Record name Methyl phenyl disulfide
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Record name Disulfide, methyl phenyl
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Record name Methyl phenyl disulphide
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Record name METHYL PHENYL DISULFIDE
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Record name Methyl phenyl disulfide
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URL http://www.hmdb.ca/metabolites/HMDB0040939
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
87
Citations
S Oae, T Takata, YH Kim - Bulletin of the Chemical Society of Japan, 1982 - journal.csj.jp
… When methyl phenyl disulfide 3 was treated with H, O, in AcOH, S-phenyl methanethiosulfinate 7 was formed predominantly over S-methyl benzenethiosulfinate 6, as shown in Figs. 2 …
Number of citations: 79 www.journal.csj.jp
JA Chandrasiri, CA Wilkie - Polymer degradation and stability, 1994 - Elsevier
… , benzene, methyl phenyl disulfide, and methyl-2methyl-3-phenylpropionate, indicate that cleavage of the Ph--S bond in Ph--S--S--Ph occurs to some extent. Methyl phenyl disulfide may …
Number of citations: 23 www.sciencedirect.com
E Tsuchida, K Yamamoto, H Nishide, S Yoshida… - …, 1990 - ACS Publications
Poly (p-phenylene sulfide)(PPS) is efficiently and conveniently produced by a cationic and oxidative polymerization. Diphenyl disulfide is allowed to react with a Lewis acid such as …
Number of citations: 73 pubs.acs.org
E Shouji, K Yamamoto, J Katoh… - Polymers for …, 1991 - Wiley Online Library
Substituent groups of the diphenyl disulfides (DPSs) influence the cationic oxidative polymerization in the formation of polyphenylene sulfides (PPSs). A semiempirical MO calculation (…
Number of citations: 12 onlinelibrary.wiley.com
K Yamamoto, M Jikei, J Katoh, H Nishide… - …, 1992 - ACS Publications
Alkyl-substituted poly (arylene sulfidels (PASs) are prepared by the oxidative polymerization of diaryl disulfides with 2, 3-dichloro-5, 6-dicyano-l, 4-benzoquinone (DDQ). The structures …
Number of citations: 38 pubs.acs.org
K Tsujihara, T Aida, N Furukawa, S Oae - Tetrahedron Letters, 1970 - Elsevier
… dispnoportionation of methyl phenyl disulfide, the initial yield of methyl phenyl disulfide rrould be … was heated with DHSO at 180C for 6 hours, methyl phenyl disulfide and quantitatively …
Number of citations: 12 www.sciencedirect.com
K Fujita, H Yamamura, T Imoto - The Journal of Organic Chemistry, 1985 - ACS Publications
… Addition of Methyl Phenyl Disulfide to cis -2-Butene. To a cold solution of 10 mL each of … The mixture was cooled to -10 C, and methyl phenyl disulfide (1.56 g, 10 mmol) in 5 mL of 1:1 …
Number of citations: 17 pubs.acs.org
E Mallah, K Sweidan, L Abu-Qatouseha… - Current Chemistry …, 2020 - m.growingscience.com
… study on heterocyclic carbenes and continuing our investigations on the chemistry of imidazol-2-ylidene, we report herein its reactions with diphenyl disulfide, methyl phenyl disulfide …
Number of citations: 7 m.growingscience.com
MC Caserio, CL Fisher, JK Kim - The Journal of Organic …, 1985 - ACS Publications
… Addition of the unsymmetrical disulfide methyl phenyl disulfide to ci's-2-butene in the … In fact, when methyl phenyl disulfide (or a 1:1 mixture of MeSSMe and PhSSPh) was treated …
Number of citations: 113 pubs.acs.org
KK Thoen, D Tutko, J Perez, RL Smith… - International Journal of …, 1998 - Elsevier
… A less hindered product ion is formed upon thiomethyl abstraction from methyl phenyl disulfide. However, this product is not attacked by the eliminated thiophenyl radical. In contrast, the …
Number of citations: 6 www.sciencedirect.com

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